

Crystal Structure of Ethyl 8-Quinolinecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 8-quinolinecarboxylate*

Cat. No.: *B1329917*

[Get Quote](#)

This technical guide provides an in-depth analysis of the crystal structures of various **ethyl 8-quinolinecarboxylate** derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of these compounds. This document summarizes key crystallographic data, details experimental protocols for structure determination, and provides visual representations of molecular structures and experimental workflows.

Introduction to Ethyl 8-Quinolinecarboxylate Derivatives

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic and natural products with a wide range of biological activities. The incorporation of an ethyl carboxylate group at the 8-position of the quinoline ring system, along with other substitutions, gives rise to a diverse family of molecules. Understanding the three-dimensional arrangement of atoms in these derivatives through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents. This guide focuses on the detailed crystal structure analysis of several **ethyl 8-quinolinecarboxylate** derivatives.

Crystallographic Data of Ethyl Quinolinecarboxylate Derivatives

The following tables summarize the key crystallographic data for a selection of ethyl quinolinecarboxylate derivatives, providing a comparative overview of their structural parameters.

Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	V (Å ³)
Ethyl 8- chlor o-4- oxo- 1,4- dihy droq uinoli ne-3- carb oxyla te	C ₁₂ H ₁₀ Cl NO ₃	Tricli nic	P-1	9.32 8(5)	11.0 43(2)	12.3 50(4)	73.2 98(1 7)	70.5 7(3)	77.2 2(3)	4	1137 .8(7)
Ethyl 3,7- dichl oroq uinoli ne-8- carb oxyla te	C ₁₂ H ₉ Cl ₂ NO ₂	Tetra gona I	I4 ₁ /a	25.4 806(3)	25.4 806(3)	7.34 97(2)	90	90	90	16	4771 .87(1 5)
Ethyl 2- chlor o- 5,8- dime thox yqui	C ₁₄ H ₁₄ Cl NO ₄	Tricli nic	P-1	7.51 2(4)	9.75 9(5)	9.81 1(5)	76.0 71(1 0)	72.0 21(1 0)	86.0 37(1 0)	2	664. 0(6)

nolin
e-3-
carb
oxyla
te

Ethyl
2,4-
dichl
oroq C₁₂H Mon P2₁/ 8.58 19.9 7.13 100. 1199
uinoli 9Cl₂ oclini c 60(4) 082(90 262(90 4 .32(1
ne-3- NO₂ c 11) 04(4) 1) 1)
carb
oxyla
te

Ethyl
2-
(2,4,
5-
trime
thox C₂₁H Tricli 8.34 12.2 104. 97.2 93.9 916.
yphe ₂₁NO nic P-1 44(3) 9.35 723(079(82(2) 04(2) 2 43(6)
nyl)q 5
uinoli
ne-4-
carb
oxyla
te

Table 1: Unit Cell Parameters for Selected Ethyl Quinolinecarboxylate Derivatives.

Compound Name	R-factor	wR-factor	Goodness-of-fit (S)	Radiation Source	Diffractometer
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate	0.066	0.184	1.05	Cu K α	Rigaku AFC7R
Ethyl 3,7-dichloroquinoline-8-carboxylate	-	-	-	Mo K α	-
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate	0.036	0.103	1.04	Mo K α	Bruker APEXII
Ethyl 2,4-dichloroquinoline-3-carboxylate	0.035	0.094	1.05	Mo K α	Bruker APEXII CCD area-detector
Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate	0.039	0.117	1.04	Cu K α	Bruker X8 Proteum

Table 2: Refinement and Data Collection Details for Selected Ethyl Quinolinecarboxylate Derivatives.

Experimental Protocols

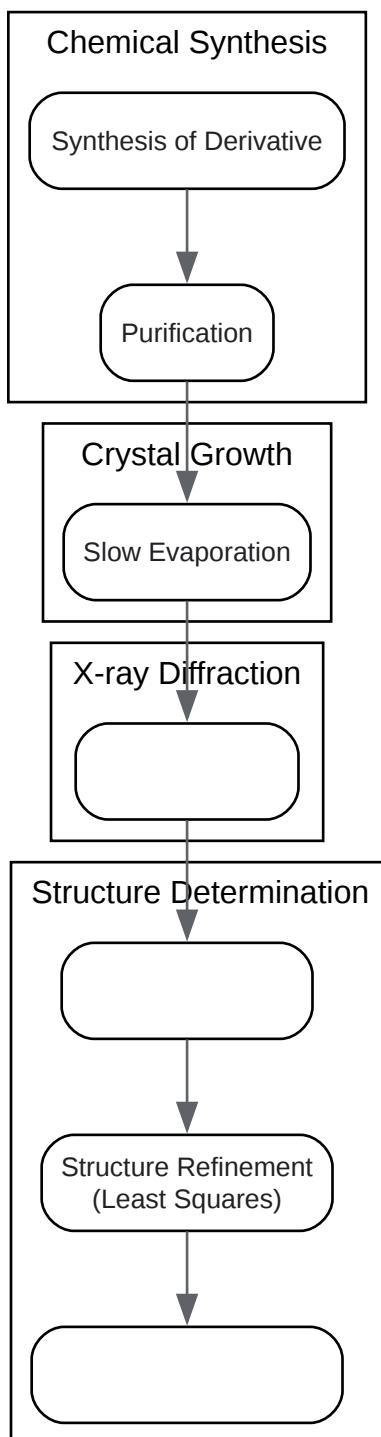
The determination of the crystal structures of the presented ethyl quinolinecarboxylate derivatives generally follows a standardized workflow in X-ray crystallography. The specific details for each compound can be found in the cited literature. A generalized protocol is outlined below.

Synthesis and Crystallization

The synthesis of ethyl quinolinecarboxylate derivatives is typically achieved through established organic synthesis routes, such as the Gould-Jacobs reaction or other cyclization methods, followed by esterification and functional group modifications.^[1] Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform-hexane).

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.^[2] X-ray data are collected using a focused beam of monochromatic X-rays (typically Mo K α or Cu K α radiation).^{[2][3][4][5][6]} The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).


Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial model of the molecule. The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods.^{[2][3][5][6]} This iterative process minimizes the difference between the observed and calculated structure factors until the model converges. The final structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate the general structure of **ethyl 8-quinolinecarboxylate** and the experimental workflow for its crystal structure determination.

Caption: General chemical structure of the **ethyl 8-quinolincarboxylate** core with potential substitution sites.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **ethyl 8-quinolincarboxylate** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of Ethyl 8-Quinolincarboxylate Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329917#crystal-structure-of-ethyl-8-quinolincarboxylate-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com